Clenproperol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

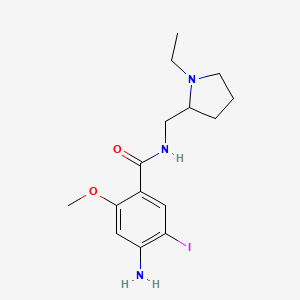

Clenproperol hydrochloride is a β2-adrenergic agonist, commonly used in veterinary medicine. It is known for its ability to promote muscle growth and reduce fat deposition in animals. The compound is also used as a bronchodilator in the treatment of respiratory conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Clenproperol hydrochloride involves the reaction of 4-nitro-2’-bromoacetophenone with the corresponding amine, followed by the reduction of the nitro group on the benzene ring . The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is often produced in facilities adhering to ISO 9001 standards .

Analyse Des Réactions Chimiques

Types of Reactions

Clenproperol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is commonly used.

Substitution: Reagents such as sodium hydroxide and halogenating agents are used.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.

Applications De Recherche Scientifique

Clenproperol hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its effects on muscle growth and fat deposition in animals.

Medicine: Investigated for its potential use as a bronchodilator in respiratory conditions.

Industry: Used in the production of veterinary medicines and as a growth promoter in livestock.

Mécanisme D'action

Clenproperol hydrochloride exerts its effects by acting as a β2-adrenergic agonist. It binds to β2-adrenergic receptors, stimulating adenylyl cyclase activity, which leads to the production of cyclic AMP (cAMP). This cascade ultimately results in the relaxation of smooth muscles in the bronchioles and increased muscle growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Clenbuterol hydrochloride

- Brombuterol hydrochloride

- Clenpenterol hydrochloride

- Cimbuterol

- Clencyclohexerol hydrochloride

- Mabuterol hydrochloride

- Zilpaterol hydrochloride

Uniqueness

Clenproperol hydrochloride is unique due to its specific molecular structure, which includes a 4-amino-3,5-dichlorophenyl group. This structure contributes to its potent β2-adrenergic agonist activity, making it highly effective in promoting muscle growth and reducing fat deposition .

Propriétés

Numéro CAS |

75136-83-3 |

|---|---|

Formule moléculaire |

C11H16Cl2N2O.HCl |

Poids moléculaire |

299.627 |

Numéros CAS associés |

38339-11-6 (free base) |

Synonymes |

1-(4-Amino-3,5-dichlorophenyl)-2-isopropylaminoethanol hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)